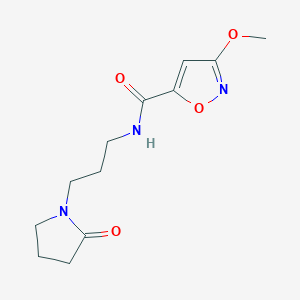
C19H27ClN6O2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound C19H27ClN6O2 is also known as DA-6886 . It is a chemical compound with a molecular weight of 406.910 Da . The IUPAC name for this compound is 4-Amino-5-chloro-2-methoxy-N-({1-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-piperidinyl}methyl)benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties ofThis compound include a density of 1.4±0.1 g/cm³, a molar refractivity of 108.1±0.5 cm³, and a polar surface area of 98 Ų .
Aplicaciones Científicas De Investigación
Synthesis and Structure
- Cyclo[18]carbon (C18), a molecular carbon allotrope, can be synthesized via dehalogenation of a bromocyclocarbon precursor, C18Br6. This method provides a higher yield than previous approaches and allows for high-resolution imaging of C18's structure (Scriven et al., 2020).
- Another study demonstrated the chemical synthesis of cyclo[18]carbon (C18) and provided structural evidence for its generation from a well-characterized organic precursor (Diederich et al., 1989).
Catalysis and Chemical Reactions
- C1 catalysis, involving the conversion of simple carbon-containing compounds into valuable chemicals, has seen significant advances due to developments in material synthesis methods and computational simulation capabilities (Bao et al., 2019).
- Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for transforming C1 molecules like CO, CO2, and CH4 into high-value chemicals (Cui et al., 2019).
- The use of zeolites in C1 chemistry has led to the catalytic production of various hydrocarbons and oxygenates from C1 molecules, with developments in the design of zeolite-based catalysts (Zhang et al., 2020).
Molecular Devices and Allotropes
- The recent synthesis of cyclo[18]carbon (C18) has opened avenues for its application in molecular devices, with diverse electron transport properties observed in C18-ring connected to various electrodes (Zhang et al., 2020).
- A quantum chemical study of the boron-nitrogen (BN) analogues of cyclo[18]carbon (C18) revealed the potential for higher kinetic stability in BN analogues, making them interesting synthetic targets (Pichierri, 2020).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2.ClH/c1-14-11-15(2)13-16(12-14)20-17-21-18(24-3-7-26-8-4-24)23-19(22-17)25-5-9-27-10-6-25;/h11-13H,3-10H2,1-2H3,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHWADMVFCWULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2904311.png)

![3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2904313.png)
![N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2904315.png)

![5-[3-(4-Benzylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2904317.png)
![2-[4-(Benzyloxy)piperidine-1-carbonyl]-3,6-dichloropyridine](/img/structure/B2904320.png)
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2904321.png)

![3-[(4-Ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2904323.png)



